Mbl-IN-1
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Overview
Description
Mbl-IN-1 is a compound known for its role as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins, cephalosporins, and carbapenems by breaking down the β-lactam ring structure of these antibiotics. This compound is particularly effective against metallo-β-lactamases, which are a subclass of β-lactamases that require metal ions, typically zinc, for their catalytic activity .
Preparation Methods
The synthesis of Mbl-IN-1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions in large reactors, with careful monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Mbl-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Mbl-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of β-lactamases in bacterial resistance and in developing strategies to combat antibiotic resistance.
Medicine: Potential use in combination with β-lactam antibiotics to treat infections caused by β-lactamase-producing bacteria.
Industry: Used in the development of new antibiotics and in the quality control of β-lactamase inhibitors.
Mechanism of Action
Mbl-IN-1 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their catalytic activity. The compound interacts with the metal ions (typically zinc) in the active site, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria .
Comparison with Similar Compounds
Mbl-IN-1 is unique in its broad-spectrum inhibitory activity against various types of metallo-β-lactamases, including New Delhi metallo-β-lactamase-1 (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). Similar compounds include:
Captopril: An angiotensin-converting enzyme inhibitor that also shows some β-lactamase inhibitory activity.
Thiol-based inhibitors: Compounds that contain a thiol group, which can interact with the metal ions in the active site of metallo-β-lactamases.
Phosphonate-based inhibitors: Compounds that contain a phosphonate group, which can mimic the transition state of the hydrolysis reaction and inhibit the enzyme.
This compound stands out due to its high potency and specificity for metallo-β-lactamases, making it a valuable tool in the fight against antibiotic resistance.
Properties
Molecular Formula |
C15H13FN3O3P |
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Molecular Weight |
333.25 g/mol |
IUPAC Name |
[3-[4-(2-fluorophenyl)triazol-1-yl]phenyl]methylphosphonic acid |
InChI |
InChI=1S/C15H13FN3O3P/c16-14-7-2-1-6-13(14)15-9-19(18-17-15)12-5-3-4-11(8-12)10-23(20,21)22/h1-9H,10H2,(H2,20,21,22) |
InChI Key |
OXFOAUDFYIDJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=N2)C3=CC=CC(=C3)CP(=O)(O)O)F |
Origin of Product |
United States |
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